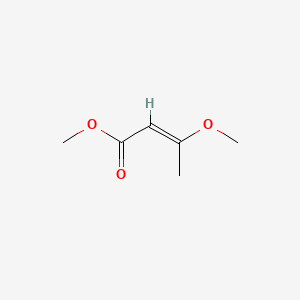
(Z)-1-(2,4-二氯苯基)-2-(1H-咪唑-1-基)乙酮肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime” is a chemical compound with the molecular formula C11H9Cl2N3O . It is related to Oxiconazole, a medication used to treat skin infections such as athlete’s foot, jock itch, and ringworm .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions aiming at introducing the imidazolyl group to the ethanone structure. A specific synthesis method involves the reaction of 2,4-dichlorophenyl ethanol with 1H-imidazole .Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring attached to an ethanone structure, which is further connected to a dichlorophenyl group . The molecular weight is 270.12 g/mol .科学研究应用
抗真菌活性
(Z)-1-(2,4-二氯苯基)-2-(1H-咪唑-1-基)乙酮肟及其衍生物在抗真菌应用中显示出潜力。研究已合成并测试了各种衍生物的抗真菌性能,突出它们对一系列真菌病原体的有效性。例如,该化合物已参与合成抗真菌剂如塞他康唑和奥克赛康唑,用于治疗真菌感染 (Raga et al., 1992)。
结构和光谱分析
该化合物已成为各种结构和光谱分析的研究对象。例如,研究已集中在其晶体结构、振动频率和化学位移值上,通过核磁共振(NMR)和X射线单晶测定等方法 (Saraçoǧlu & Cukurovalı, 2016)。这些分析为该化合物的分子几何和性质提供了宝贵的见解,这对其在包括药物设计和材料科学在内的各个领域的应用至关重要。
血红素氧化酶抑制
研究还探讨了该化合物衍生物作为血红素氧化酶抑制剂的用途。血红素氧化酶在各种生理过程中起着重要作用,其抑制剂可能具有治疗应用。研究发现某些衍生物是血红素氧化酶-1和-2的有效抑制剂,为药理学和治疗应用提供了潜在途径 (Roman et al., 2010)。
抗真菌剂的合成
该化合物已用于立体特异性合成抗真菌剂。例如,它已成为奥克赛康唑硝酸盐合成的关键组成部分,这是一种广谱抗真菌剂。立体特异性合成方法及其在开发有效抗真菌药物中的应用是制药研究的重要贡献 (Mixich & Thiele, 1979)。
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime involves the conversion of 2,4-dichlorobenzonitrile to (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime via a series of reactions.", "Starting Materials": [ "2,4-dichlorobenzonitrile", "Sodium methoxide", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzonitrile in ethanol and add sodium methoxide. Heat the mixture to reflux for 6 hours.", "Step 2: Add hydroxylamine hydrochloride to the reaction mixture and heat to reflux for 2 hours.", "Step 3: Add sodium hydroxide to the reaction mixture and heat to reflux for 2 hours.", "Step 4: Acidify the reaction mixture with acetic acid and extract with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Step 6: Purify the crude product by column chromatography to obtain (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime." ] } | |
CAS 编号 |
64211-06-9 |
分子式 |
C11H9Cl2N3O |
分子量 |
270.11 g/mol |
IUPAC 名称 |
(NE)-N-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethylidene]hydroxylamine |
InChI |
InChI=1S/C11H9Cl2N3O/c12-8-1-2-9(10(13)5-8)11(15-17)6-16-4-3-14-7-16/h1-5,7,17H,6H2/b15-11- |
InChI 键 |
WDFDJSRQMAZXEJ-PTNGSMBKSA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/CN2C=CN=C2 |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural difference between the tested compounds and why is it relevant?
A1: The research focuses on a series of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and their related (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime derivatives. The key structural difference lies in the presence of either an ether or an oxime group linked to the core structure. This modification is significant because it influences the compounds' antifungal activity. []
Q2: Were any of the tested compounds considered promising for further research as antifungal agents?
A2: Yes, the research identified 7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b] (also known as Sertaconazole, FI-7045, CAS 99592-32-2), which belongs to the ether group, and its nitrate salt as particularly promising for further antifungal research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)
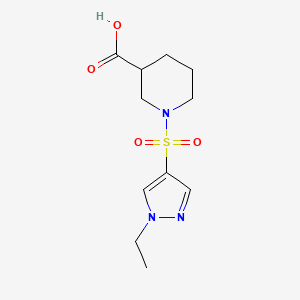

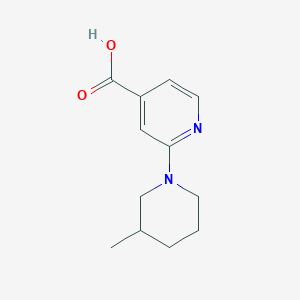
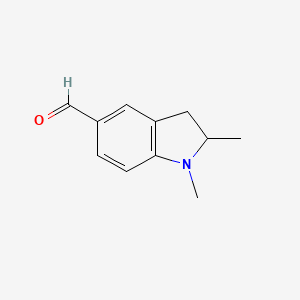
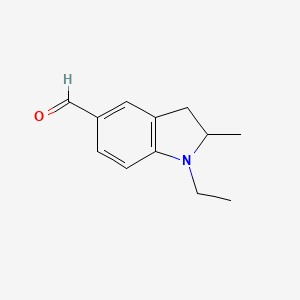
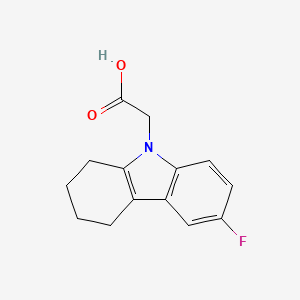

![(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid](/img/structure/B1310031.png)

![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)
